molecular formula C13H23BO2 B3246354 2-(1-Cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 177949-94-9

2-(1-Cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3246354
CAS No.: 177949-94-9
M. Wt: 222.13 g/mol
InChI Key: PHDUGUZNXCBEBI-UHFFFAOYSA-N
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Description

2-(1-Cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester characterized by a cyclopentylvinyl substituent attached to a pinacol boronate core. This compound is part of a broader class of organoboron reagents used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic molecules. Its cyclopentyl group confers unique steric and electronic properties, influencing reactivity in catalytic transformations.

Properties

IUPAC Name

2-(1-cyclopentylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO2/c1-10(11-8-6-7-9-11)14-15-12(2,3)13(4,5)16-14/h11H,1,6-9H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDUGUZNXCBEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201173060
Record name 2-(1-Cyclopentylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201173060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177949-94-9
Record name 2-(1-Cyclopentylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177949-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Cyclopentylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201173060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(1-Cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes and proteins involved in these reactions, such as palladium catalysts used in Suzuki-Miyaura coupling. The nature of these interactions involves the formation of a complex between the boronic ester and the catalyst, facilitating the transfer of the boron moiety to the organic substrate.

Cellular Effects

It is known that boronic esters can influence cell signaling pathways and gene expression by interacting with specific biomolecules. For instance, the compound may affect the activity of enzymes involved in cellular metabolism, leading to changes in metabolic flux and metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, which can lead to enzyme inhibition or activation. This mechanism is crucial for its role in various biochemical reactions, including the inhibition of proteases and other enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard conditions, but it can undergo hydrolysis and other degradation processes over extended periods. Long-term studies have shown that its effects on cellular function can diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively participate in biochemical reactions without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to boron metabolism. It interacts with enzymes such as boron transporters and cofactors that facilitate its incorporation into metabolic processes. These interactions can affect metabolic flux and the levels of specific metabolites in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and exert its biochemical effects.

Biological Activity

2-(1-Cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. Its unique structural properties lend it biological activity that may be explored for therapeutic purposes. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula: C13H23BO2
  • Molecular Weight: 222.13 g/mol
  • CAS Number: 157945-82-9

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions involving boron. Boron compounds have been shown to interact with biological systems in several ways:

  • Enzyme Inhibition: Boron-containing compounds can inhibit enzymes involved in metabolic pathways.
  • Cell Signaling Modulation: They may affect cell signaling pathways by interacting with proteins and nucleic acids.
  • Antioxidant Activity: Some studies suggest that boron compounds exhibit antioxidant properties that can protect cells from oxidative stress.

Biological Activity Data

Recent studies have highlighted the biological activities of similar dioxaborolane compounds, providing insights into the potential effects of this compound.

Table 1: Biological Activity of Related Compounds

Compound NameBiological ActivityReference
4,4,5,5-Tetramethyl-1,3,2-dioxaborolaneInhibits cancer cell proliferation
4-Bromophenylboronic acid pinacol esterExhibits anti-inflammatory effects
2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneModulates cell signaling pathways

Case Studies

Case Study 1: Anticancer Properties
In a study examining the anticancer properties of boron-containing compounds, researchers found that derivatives similar to this compound exhibited significant inhibition of tumor growth in vitro and in vivo models. The mechanism was linked to the induction of apoptosis in cancer cells through the modulation of cell cycle regulators.

Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of boron compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells. The specific role of dioxaborolanes in this context remains to be fully elucidated but suggests potential for treating neurodegenerative diseases.

Comparison with Similar Compounds

Cycloalkylvinyl-Substituted Dioxaborolanes

  • 2-[(E)-2-(1-Cyclohexen-1-yl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 245432-97-7) Structure: Features a cyclohexenylvinyl group instead of cyclopentylvinyl. Synthesis: Prepared via stereoselective methods, likely involving alkynylboration or hydroboration. Applications: Used in conjugated diene synthesis for materials science and pharmaceuticals .
  • (E)-2-(2-Cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 157945-82-9)

    • Structure : Positional isomer of the target compound, with the cyclopentyl group attached to the vinyl chain’s second carbon.
    • Properties : Molecular weight 222.13 g/mol; stored under inert conditions due to boronate ester sensitivity .
    • Synthetic Relevance : Positional isomerism may lead to divergent regioselectivity in coupling reactions.

Aryl-Substituted Dioxaborolanes

  • 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

    • Synthesis : Achieved in 83% yield using UiO-Co catalyst and B₂pin₂ in 4-methoxytoluene .
    • Applications : Electron-rich aryl boronate esters are pivotal in synthesizing biaryl ethers and ligands for catalysis.
    • Comparison : The methoxy group enhances electron density, accelerating oxidative addition in palladium-catalyzed reactions compared to aliphatic substituents.
  • 2-(3-Methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 78504-09-3)

    • Structure : Contains a sulfonyl group, a strong electron-withdrawing substituent.
    • Applications : Used as USP7 inhibitors in cancer therapy; the sulfonyl group improves solubility and target binding .
    • Reactivity : Electron-withdrawing groups slow transmetallation in cross-coupling but enhance stability.

Halogenated and Functionalized Derivatives

  • 2-(1-(4-Chlorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

    • Synthesis : Derived from 4-chlorostyrene via Miyaura borylation.
    • Applications : Key intermediate in antiviral and anti-inflammatory drug synthesis; the chloro group facilitates further functionalization .
    • Stability : Halogens increase oxidative stability but may require inert handling.
  • 2-(Cinnamoyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

    • Synthesis : Prepared via esterification of cinnamic acid with pinacol boronate.
    • Applications : Used in polymer chemistry and photoresist materials due to its photoactive cinnamate group .

Data Tables

Table 2: Reactivity Trends Based on Substituents

Substituent Type Electronic Effect Reactivity in Cross-Coupling Stability
Cycloalkylvinyl (e.g., cyclopentyl) Moderate donating Moderate High (steric protection)
Aryl (e.g., methoxyphenyl) Electron-donating High Moderate
Halogenated (e.g., chlorophenyl) Electron-withdrawing Low High
Sulfonyl (e.g., methylsulfonyl) Strong withdrawing Very low Very high

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/CatalystsSolventYieldReference
1Pinacolborane, PdCl₂(PPh₃)₂THF85%
2NaOt-Bu, pinacolboraneBenzene90%

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify protons and carbons in the cyclopentylvinyl and dioxaborolane groups. Note: The carbon directly bonded to boron may not appear due to quadrupolar relaxation .
  • ¹¹B NMR : Confirm boron environment (δ ~30 ppm for dioxaborolanes) .
  • MS (EI/ESI) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

Q. Table 2: Typical NMR Shifts

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Cyclopentyl CH₂1.5–2.225–35
Vinyl (CH=CH)5.8–6.5120–130
Dioxaborolane O-C-O-80–85 (not observed)

Advanced: How to resolve discrepancies in reported reaction yields for Suzuki-Miyaura couplings using this boronate ester?

Methodological Answer:
Discrepancies often arise from:

Catalyst Systems : Screen Pd(PPh₃)₄ vs. PdCl₂(dppf) with varying ligand ratios.

Solvent Effects : Compare DMF (polar aprotic) vs. THF (coordinating).

Oxygen Sensitivity : Use degassed solvents and Schlenk techniques .

Byproduct Analysis : Identify homocoupling byproducts via LC-MS and adjust stoichiometry.

Advanced: What strategies optimize the compound's stability under different storage conditions?

Methodological Answer:

  • Moisture Control : Store under argon at –20°C in flame-sealed ampules.
  • Light Sensitivity : Use amber vials to prevent photodegradation of the vinyl group.
  • Stability Assays : Periodically analyze purity via HPLC; decompose if >5% impurities detected .

Advanced: How to design experiments to study the compound's reactivity in cross-coupling reactions?

Methodological Answer:

Electrophile Screening : Test aryl halides (Br, I), triflates, or sulfonates.

Catalyst Optimization : Use Pd(0)/Pd(II) with ligands (SPhos, XPhos) in a DoE (Design of Experiments) approach.

Mechanistic Probes : Add radical scavengers (TEMPO) to rule out radical pathways .

Kinetic Monitoring : Use in-situ IR or NMR to track intermediates.

Basic: What are the key structural features influencing the compound's reactivity?

Methodological Answer:

  • Steric Hindrance : The cyclopentyl group slows transmetalation in cross-couplings but enhances selectivity.
  • Boron Electronic Effects : The dioxaborolane ring stabilizes the boron center, favoring nucleophilic attack .
  • Comparative Data : Analogues with smaller substituents (e.g., methyl) show faster reaction rates but lower stability .

Advanced: How to analyze contradictory bioactivity data in different cell lines for derivatives?

Methodological Answer:

Dose-Response Curves : Test across 3–4 log concentrations to identify IC₅₀ variability.

Metabolic Stability : Assess liver microsome degradation rates.

SAR Studies : Modify the cyclopentyl or vinyl groups and compare bioactivity .

Basic: What are the common impurities encountered during synthesis?

Methodological Answer:

  • Homocoupled Byproducts : Formed via oxidative dimerization; suppress with excess pinacolborane.
  • Inorganic Residues : Remove via aqueous workup (NaHCO₃ wash).
  • Degradation Products : Hydrolized boronic acids; detect via ¹¹B NMR .

Advanced: What computational methods predict the compound's behavior in catalytic cycles?

Methodological Answer:

  • DFT Calculations : Model transition states for transmetalation steps (Gaussian, ORCA).
  • Molecular Dynamics : Simulate solvent effects on boron coordination.
  • Docking Studies : Predict interactions with enzyme active sites (AutoDock Vina) .

Advanced: How to address challenges in scaling up synthesis without compromising yield?

Methodological Answer:

Continuous Flow Systems : Improve mixing and heat transfer for exothermic steps.

Catalyst Recycling : Immobilize Pd on silica or magnetic nanoparticles.

Solvent Recovery : Distill and reuse THF/hexane mixtures to reduce costs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(1-Cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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